2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole
CAS No.: 169377-82-6
Cat. No.: VC6056950
Molecular Formula: C7H9NO2S
Molecular Weight: 171.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 169377-82-6 |
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Molecular Formula | C7H9NO2S |
Molecular Weight | 171.21 |
IUPAC Name | 2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole |
Standard InChI | InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)7-9-2-3-10-7/h4,7H,2-3H2,1H3 |
Standard InChI Key | BIDIFONCVHDMGM-UHFFFAOYSA-N |
SMILES | CC1=CSC(=N1)C2OCCO2 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole features a five-membered thiazole ring (containing nitrogen and sulfur) fused to a 1,3-dioxolane ring (an oxygen-containing cyclic ether). The methyl group at the 4-position of the thiazole ring and the dioxolane substituent at the 2-position create steric and electronic effects that influence reactivity. The molecular formula is , with a molecular weight of 171.22 g/mol.
Table 1: Key Structural and Physical Properties
Property | Value/Description |
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CAS Number | 169377-82-6 |
Molecular Formula | |
Molecular Weight | 171.22 g/mol |
Melting Point | 45–47°C (predicted) |
Solubility | Soluble in polar aprotic solvents |
Spectral Data (NMR) | δ 1.98 (s, CH₃), δ 5.45 (s, dioxolane) |
The compound’s infrared (IR) spectrum shows characteristic absorption bands at 1650 cm⁻¹ (C=N stretch) and 1120 cm⁻¹ (C-O-C stretch), confirming the presence of both rings.
Comparative Analysis with Analogues
Halogenated analogues, such as 5-chloro and 5-bromo derivatives, exhibit distinct reactivity profiles due to electronegativity differences. For example, the chlorine atom in 5-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole enhances electrophilic substitution rates compared to the methyl-substituted parent compound. Bromine’s larger atomic radius in 5-bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole increases steric hindrance, affecting binding interactions in biological systems.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via cyclization of 4-methylthiazole-2-carbaldehyde with ethylene glycol under acid catalysis. A typical procedure involves:
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Dissolving 4-methylthiazole-2-carbaldehyde (1.0 equiv) in toluene.
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Adding ethylene glycol (1.2 equiv) and p-toluenesulfonic acid (0.1 equiv).
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Refluxing at 110°C for 12 hours under nitrogen.
The reaction achieves ~75% yield, with purification via column chromatography (hexane/ethyl acetate).
Continuous Flow Reactor Optimization
Industrial-scale production employs continuous flow reactors to enhance efficiency. Key parameters include:
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Temperature: 100–120°C
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Pressure: 2–3 bar
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Residence Time: 30 minutes
This method improves yield to 89% and reduces byproduct formation.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, making the compound suitable for high-temperature applications in polymer synthesis.
Reactivity Profile
The thiazole ring undergoes electrophilic substitution at the 5-position, while the dioxolane moiety participates in acid-catalyzed ring-opening reactions. For example, treatment with HCl yields 2-hydroxyethyl-4-methylthiazole, a precursor to bioactive molecules .
Biological Activities and Applications
Anticancer Mechanisms
Preliminary molecular docking studies suggest inhibition of tyrosine kinases via hydrogen bonding with the dioxolane oxygen . In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 18 µM, comparable to doxorubicin .
Industrial and Material Science Applications
Pharmaceutical Intermediates
The compound serves as a building block for protease inhibitors and kinase modulators. Its lithiated derivative reacts with electrophiles to introduce functional groups at the 5-position, enabling diversity-oriented synthesis .
Polymer Additives
Incorporating 2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole into polyurethane matrices improves thermal stability by 40%, as measured by thermogravimetric analysis (TGA).
Recent Advances and Future Directions
Functionalization via Halogen Dance
A 2024 study demonstrated regioselective bromination at the 5-position using N-bromosuccinimide (NBS), enabling access to brominated derivatives for cross-coupling reactions .
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times to 2 hours with 92% yield, minimizing solvent waste.
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